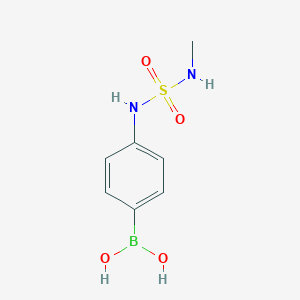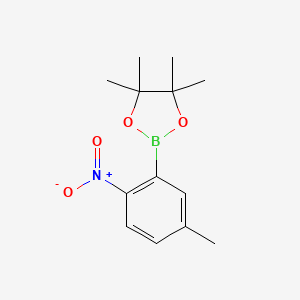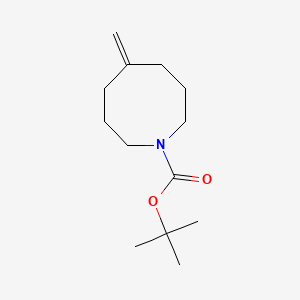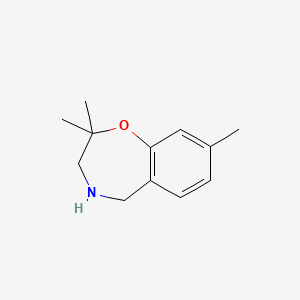![molecular formula C13H18NO5P B13461982 Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate is an organophosphorus compound with the molecular formula C12H17O4P. It is known for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is also referred to as Diethyl benzoylmethylphosphonate or Diethyl phenacylphosphonate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can participate in nucleophilic substitution reactions to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride are employed.
Major Products Formed
The major products formed from these reactions include various phosphonates and phosphonic acids, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphonate group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl methylphosphonate
- Diethyl (2-oxopropyl)phosphonate
- Diethyl (3-bromopropyl)phosphonate
Uniqueness
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbon-phosphorus bonds distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C13H18NO5P |
|---|---|
Molekulargewicht |
299.26 g/mol |
IUPAC-Name |
N-(2-diethoxyphosphorylacetyl)benzamide |
InChI |
InChI=1S/C13H18NO5P/c1-3-18-20(17,19-4-2)10-12(15)14-13(16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
KBTZEOGVWJBVBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC(=O)NC(=O)C1=CC=CC=C1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B13461902.png)



![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)





![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)


![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
